![molecular formula C8H12O2 B100570 Spiro[2.4]heptane-1-carboxylic Acid CAS No. 17202-94-7](/img/structure/B100570.png)

Spiro[2.4]heptane-1-carboxylic Acid

Übersicht

Beschreibung

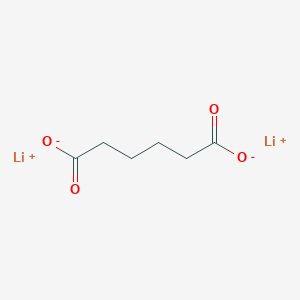

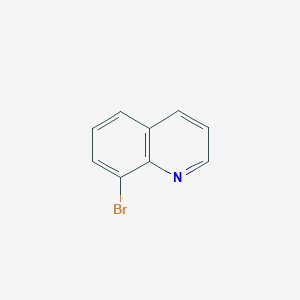

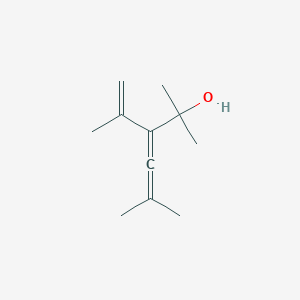

Spiro[2.4]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol . The compound is in liquid form .

Synthesis Analysis

The synthesis of spiro[2.4]heptane-1-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This process is considered efficient and high-yielding .Molecular Structure Analysis

The InChI code for spiro[2.4]heptane-1-carboxylic acid is 1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) . The compound has a complex structure with a spirocyclic arrangement .Physical And Chemical Properties Analysis

Spiro[2.4]heptane-1-carboxylic acid has a molecular weight of 140.18 g/mol . It has a topological polar surface area of 37.3 Ų . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Spiro[2.4]heptane-1-carboxylic Acid: is a valuable building block in the synthesis of bioactive compounds. Its rigid structure and spirocyclic configuration make it an ideal scaffold for developing new pharmaceuticals with potential biological activities . The unique three-dimensional shape of spiro compounds can lead to selective interaction with biological targets, which is crucial in drug design.

Material Science Applications

In material science, Spiro[2.4]heptane-1-carboxylic Acid can be used to create polymers with unique mechanical properties. The spirocyclic structure imparts a degree of rigidity and can enhance the thermal stability of the polymers. This makes them suitable for high-performance materials used in extreme conditions .

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including cycloadditions, to form complex molecules. Its reactivity can be harnessed to construct a wide array of chemical entities, from small molecules to complex natural products .

Chromatography

Spiro[2.4]heptane-1-carboxylic Acid: can be utilized in chromatography as a chiral stationary phase component. Its unique structure can help in the separation of enantiomers, which is a critical process in the production of enantiopure pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of Spiro[2.4]heptane-1-carboxylic Acid can be used as standards or reagents. Their well-defined structure and stability under various conditions make them suitable for use in calibration and quantitative analyses .

Prostaglandin Synthesis

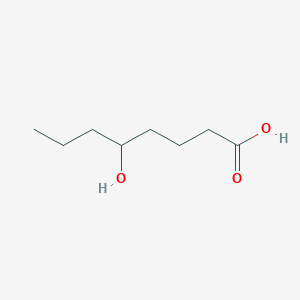

The compound has been identified as a useful intermediate in the preparation of prostaglandin analogues. It possesses alkylation properties at the acidic center, which is crucial for the synthesis of these biologically significant compounds .

Safety and Hazards

Zukünftige Richtungen

The spiro[2.4]heptane scaffold has been identified as a key element in the synthesis of various compounds, including ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of hepatitis C virus infections . This suggests that spiro[2.4]heptane-1-carboxylic acid and related compounds could have significant applications in drug discovery and design .

Wirkmechanismus

Target of Action

Spiro[2.4]heptane-1-carboxylic Acid is a complex organic compound

Mode of Action

The mode of action of Spiro[2.4]heptane-1-carboxylic Acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.

Eigenschaften

IUPAC Name |

spiro[2.4]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWFMXZFOVJDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434794 | |

| Record name | Spiro[2.4]heptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.4]heptane-1-carboxylic Acid | |

CAS RN |

17202-94-7 | |

| Record name | Spiro[2.4]heptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)